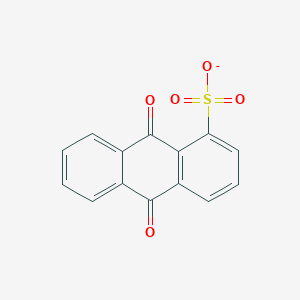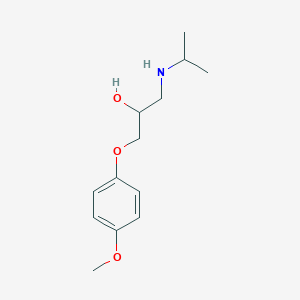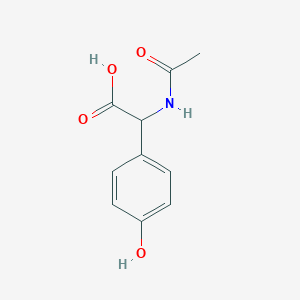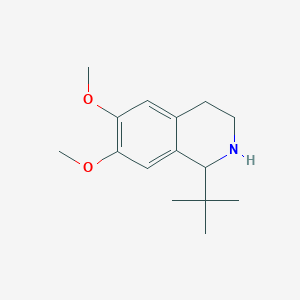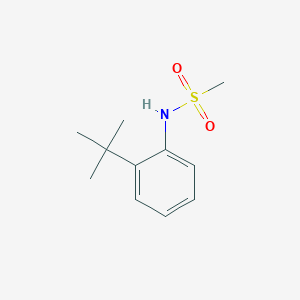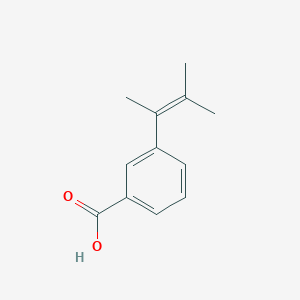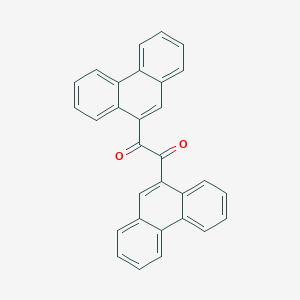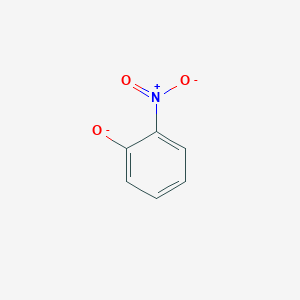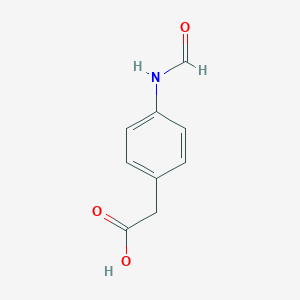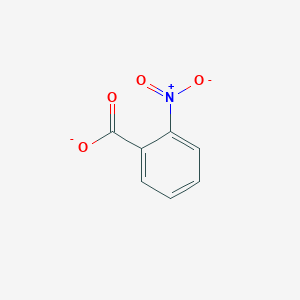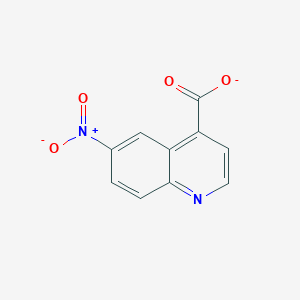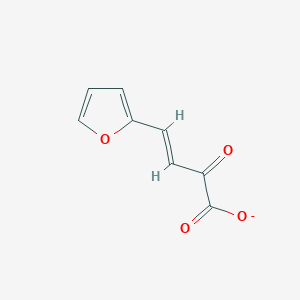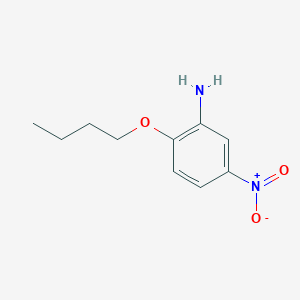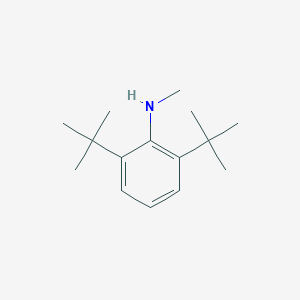![molecular formula C9H11NO2S B253525 N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
N-[2-(methylsulfinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylsulfinyl)phenyl]acetamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. However, sulindac has also been found to have potential applications in scientific research due to its unique chemical properties and mechanism of action.
Wirkmechanismus
Sulindac works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and other inflammatory mediators. This leads to a decrease in pain and inflammation associated with conditions such as arthritis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-(methylsulfinyl)phenyl]acetamide has also been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. Sulindac has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(methylsulfinyl)phenyl]acetamide in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be suitable for all types of experiments due to its specific effects on COX enzymes and inflammatory mediators.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(methylsulfinyl)phenyl]acetamide. For example, further studies could investigate its potential as an anticancer agent or neuroprotective agent. Additionally, research could focus on developing new derivatives of N-[2-(methylsulfinyl)phenyl]acetamide with improved efficacy and safety profiles. Overall, N-[2-(methylsulfinyl)phenyl]acetamide has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
Sulindac can be synthesized from 2-chlorobenzoylacetic acid and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-[2-(methylsulfinyl)phenyl]acetamide as the main product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Sulindac has been found to have a variety of potential applications in scientific research. One area of interest is its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This makes N-[2-(methylsulfinyl)phenyl]acetamide a useful tool for studying the role of COX enzymes in various physiological processes.
Eigenschaften
Produktname |
N-[2-(methylsulfinyl)phenyl]acetamide |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
N-(2-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)10-8-5-3-4-6-9(8)13(2)12/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
KAVOPOMQAZGRQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)C |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



